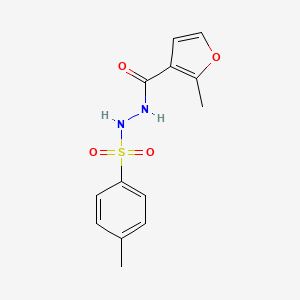

2-METHYL-N'-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE

Description

2-Methyl-N'-(4-methylbenzenesulfonyl)furan-3-carbohydrazide is a carbohydrazide derivative featuring a furan ring substituted with a methyl group at position 2 and a 4-methylbenzenesulfonyl hydrazide moiety at position 2.

Properties

IUPAC Name |

2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)15-14-13(16)12-7-8-19-10(12)2/h3-8,15H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNKEFJIYGAKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(OC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323227 | |

| Record name | 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

356769-72-7 | |

| Record name | 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE typically involves the reaction of furan derivatives with sulfonyl hydrazides under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of more complex furan derivatives, while reduction may yield simpler compounds. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Analysis

- Target Compound: Contains a 4-methylbenzenesulfonyl group directly attached to the carbohydrazide nitrogen.

- Analogues (6c–6g) : Feature diverse substituents, including benzylidene (6c , 6d ), allylidene (6e ), triazole-methylene (6f ), and ester-linked furan (6g ). These groups vary in electronic nature (electron-donating or withdrawing) and steric bulk.

Melting Points

Melting points correlate with intermolecular forces and crystallinity:

| Compound | Substituent | Melting Point (°C) |

|---|---|---|

| 6c | 4-Methoxybenzylidene | 166–167 |

| 6d | 4-Nitrobenzylidene | 295–296 |

| 6e | 3-Phenylallylidene | 158–159 |

| 6f | Triazole-methylene | 219–220 |

| 6g | Ester-linked furan | 185–186 |

The nitro group in 6d confers the highest melting point (295–296°C), attributed to strong dipole-dipole interactions. The target compound’s sulfonyl group may similarly elevate its melting point relative to 6c or 6e but likely below 6d due to reduced polarity compared to nitro.

Spectroscopic Features

IR Spectroscopy :

- All analogues show C=O (amide, ~1650–1700 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3200 cm⁻¹) stretches.

- The target compound will additionally exhibit S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹), absent in 6c–6g, serving as a diagnostic marker for the sulfonyl group .

Discussion of Substituent Effects

- Electron-Withdrawing Groups (EWGs) : The sulfonyl (target) and nitro (6d ) groups enhance polarity, improving crystallinity and thermal stability.

- Electron-Donating Groups (EDGs) : Methoxy (6c ) and allylidene (6e ) groups reduce melting points due to weaker intermolecular forces.

- Steric Effects : Bulky substituents (e.g., triazole in 6f ) may lower yields but increase melting points via rigid packing.

Computational and Structural Insights

While and discuss density-functional theory (DFT) methods for thermochemical and electronic analysis, such approaches could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps) relative to analogues. Structural studies using programs like SHELX () and ORTEP () would elucidate bond lengths and angles, particularly the conformation of the sulfonyl-hydrazide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.